Methetoin
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Overview
Description
Preparation Methods
Methetoin can be synthesized through several synthetic routes. One common method involves the reaction of ethyl phenyl ketone with urea in the presence of a base, followed by cyclization to form the imidazolidinedione ring. The reaction conditions typically involve heating the reactants under reflux . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
Methetoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Methetoin is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has investigated its potential as an anticonvulsant and its effects on the central nervous system.
Industry: This compound is used in the production of certain pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methetoin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . This can result in various pharmacological effects, such as anticonvulsant activity.
Comparison with Similar Compounds
Methetoin is structurally similar to other hydantoin derivatives, such as phenytoin and ethotoin. it has unique properties that distinguish it from these compounds:
Phenytoin: While both this compound and phenytoin are used as anticonvulsants, this compound has a different substitution pattern on the imidazolidinedione ring, which may result in different pharmacological profiles.
Ethotoin: Ethotoin is another hydantoin derivative with anticonvulsant properties, but it has a different side chain structure compared to this compound .
Properties
CAS No. |
5696-06-0 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
NEGMMKYAVYNLCG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methetoin; Deltoin; Metetoin; N 3; N-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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